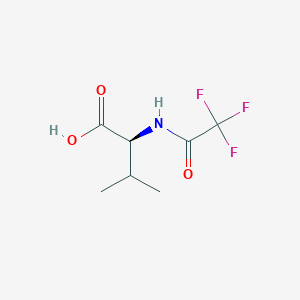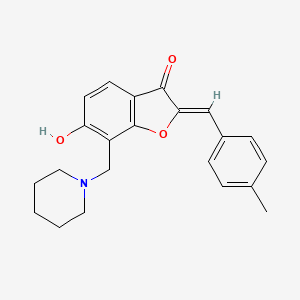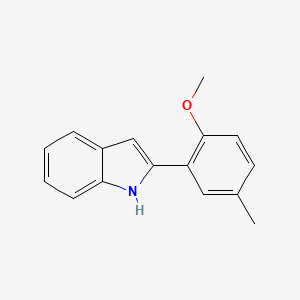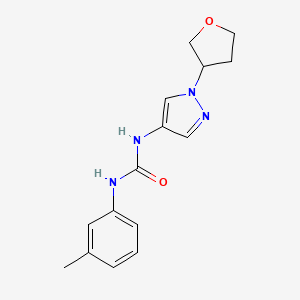
(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid is an organic compound characterized by the presence of a trifluoroacetamido group attached to a butanoic acid backbone. This compound is of interest due to its unique chemical properties, which include high stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-methyl-2-aminobutanoic acid.
Trifluoroacetylation: The amino group of the starting material is reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetamido group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroacetamido group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(2S)-3-methyl-2-(acetamido)butanoic acid: Similar structure but lacks the trifluoro group, resulting in different chemical properties.
(2S)-3-methyl-2-(chloroacetamido)butanoic acid: Contains a chloro group instead of a trifluoro group, leading to variations in reactivity and stability.
Uniqueness: The presence of the trifluoroacetamido group in (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced reactivity compared to its analogs. These characteristics make it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propiedades
Número CAS |
349-00-8 |
|---|---|
Fórmula molecular |
C7H10F3NO3 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13) |
Clave InChI |
XZNJCFYYNFONPC-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

![2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2797615.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2797616.png)


![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2797622.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)
![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)


